Bacopaside X

Overview

Description

Scientific Research Applications

Bacopaside X has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical studies to identify and quantify bacosides in Bacopa monnieri extracts.

Biology: this compound is studied for its role in enhancing cognitive function and neuroprotection.

Medicine: The compound is investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Bacopaside X exerts its effects through multiple mechanisms:

Neuroprotection: It enhances the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, reducing oxidative stress in the brain.

Cognitive Enhancement: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter crucial for learning and memory.

Anti-inflammatory: The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Safety and Hazards

Future Directions

Bacopa monnieri and its active compounds, including Bacopaside X, have shown promising results in neuroprotection and cognition improvement. Future studies may focus on identifying new drug development frameworks for conditions associated with disrupted water and solute homeostasis . The development of new aquaporin-targeted drugs for conditions associated with disrupted water and solute homeostasis will meet the urgent, unmet clinical need of millions of patients for whom no pharmacological interventions are available .

Biochemical Analysis

Biochemical Properties

Bacopaside X interacts with various biomolecules in the body. It has been suggested to have a role in acetylcholinesterase inhibition, β-amyloid reduction, and neurotransmitter modulation . These interactions contribute to its therapeutic effects, particularly in neuroprotection and cognitive enhancement .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been associated with anti-inflammatory and antibacterial properties . It also has potential neuroprotective effects, as it has been shown to protect neurons from apoptosis and restore mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been suggested to inhibit acetylcholinesterase, reduce β-amyloid, and modulate neurotransmitters such as acetylcholine, 5-hydroxytryptamine, and dopamine . These actions contribute to its neuroprotective and cognitive-enhancing effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to maintain the sustained release of bacosides at target sites, suggesting a potential for long-term effects on cellular function .

Transport and Distribution

It is known that Bacopa monnieri, the plant from which this compound is derived, can be well absorbed through the intestines and has good blood-brain barrier penetration .

Subcellular Localization

Given its neuroprotective effects, it is likely that it interacts with various subcellular compartments, particularly in neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside X involves the extraction of Bacopa monnieri followed by purification processes. The extraction is typically done using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Industrial Production Methods: Industrial production of this compound can be enhanced through biotechnological approaches such as cell suspension culture, shoot culture, root culture, and hairy root culture. These methods provide a controlled environment for the growth of Bacopa monnieri, ensuring a consistent yield of this compound. Bioreactors are also employed for large-scale production, offering an optimal environment for the plant’s growth and bacoside production .

Chemical Reactions Analysis

Types of Reactions: Bacopaside X undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .

Comparison with Similar Compounds

Bacopaside X is part of a family of bacosides, which include:

Bacoside A: A combination of bacoside A3, bacopaside II, and jujubogenin isomers of bacopasaponin C.

Bacoside B: Similar to bacoside A but with different glycosidic linkages, contributing to its unique pharmacological profile.

Bacopaside II: Another triterpenoid saponin with neuroprotective and anti-inflammatory effects.

Uniqueness of this compound: this compound stands out due to its specific molecular structure, which contributes to its potent neuroprotective and cognitive-enhancing effects. Its ability to modulate multiple pathways, including oxidative stress, inflammation, and apoptosis, makes it a valuable compound in the treatment of neurodegenerative diseases and cognitive disorders .

properties

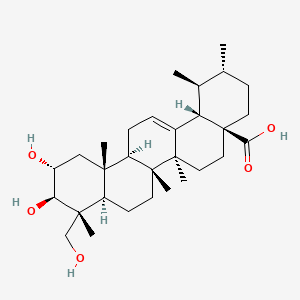

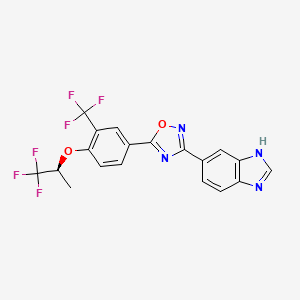

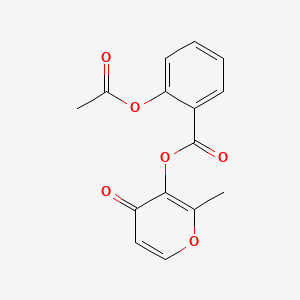

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANQPHKSRUUPKK-GPUGMLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442623 | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

899.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94443-88-6 | |

| Record name | Bacopaside X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094443886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacopaside X | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACOPASIDE X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1040545PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)